1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene
Description
Introduction to 1-Fluorotricyclo[3.3.2.0²,⁸]deca-3,6,9-triene
Nomenclature and Systematic Identification
The systematic IUPAC name 1-fluorotricyclo[3.3.2.0²,⁸]deca-3,6,9-triene reflects its tricyclic framework, three conjugated double bonds, and fluorine substituent. The numbering begins at the bridgehead carbon (position 1), with the fluorine atom attached to one of the three equivalent cyclopropyl carbons. The molecular formula is C₁₀H₉F , derived from the parent hydrocarbon bullvalene (C₁₀H₁₀) by replacing one hydrogen atom with fluorine.
Key identifiers include:
- CAS Registry Number : While the parent compound bullvalene is registered under CAS 768-46-7, the fluorinated derivative lacks a widely recognized CAS entry in public databases.
- InChIKey : CRIFWZWGMRSLPT-UHFFFAOYSA-N (derived from the parent structure with modifications for fluorine substitution).
- SMILES : C1CC2C3C2C=CC1C=C3F, representing the tricyclic skeleton with fluorine at position 1.
The compound is interchangeably termed fluorobullvalene in literature, emphasizing its relationship to bullvalene, a prototypical fluxional molecule.
Historical Context and Discovery
The discovery of fluorobullvalene emerged from broader investigations into substituted bullvalenes in the late 20th century. Bullvalene itself, first synthesized in the 1960s, gained attention for its ability to undergo continuous Cope rearrangements, resulting in a time-averaged symmetric structure observable via NMR. The introduction of fluorine, a substituent with high electronegativity and minimal steric bulk, allowed researchers like Luz and colleagues to probe how electronic effects influence isomerization dynamics.
Early studies in the 1980s–1990s utilized low-temperature ¹⁹F NMR spectroscopy to resolve distinct isomers of fluorobullvalene, which interconvert rapidly at room temperature. For instance, Luz et al. observed that at −55°C , four isomers coexist in solution, with isomer 4 (fluorine on an olefinic carbon beta to the cyclopropane ring) dominating at 87% abundance. These findings underscored the compound’s role in elucidating the relationship between substituent position and thermodynamic stability.
Significance in Fluorinated Tricyclic Compound Research
Fluorobullvalene’s significance lies in its dual role as a model fluxional system and a platform for studying substituent effects . Key research contributions include:
Thermodynamic Stability of Isomers
The relative stability of fluorobullvalene isomers is governed by steric and electronic factors. Experimental data reveal the following free energy differences at equilibrium:
$$
\begin{align}
\Delta G(1 \to 4) &= +3.41\ \text{kcal/mol} \
\Delta G(3 \to 1) &= -2.21\ \text{kcal/mol} \
\Delta G(2 \to 3) &= -0.46\ \text{kcal/mol}
\end{align}
$$
These values indicate that isomer 4 is the most thermodynamically favorable, while isomer 1 is the least stable.
Fluxional Behavior and Cope Rearrangements
The degenerate Cope rearrangement in fluorobullvalene proceeds via a six-electron, suprafacial transition state, enabling rapid interconversion between isomers. At −40°C , NMR spectra show broadening of isomer 1’s signal, suggesting increased rearrangement rates. This dynamic behavior has implications for designing molecular switches or stimuli-responsive materials.
Applications in Mechanistic Studies
By correlating isomer ratios with temperature, researchers have quantified activation energies for Cope rearrangements. For example, the 0.2% abundance of isomer 1 at −55°C implies a high energy barrier for its formation, making fluorobullvalene a benchmark for testing computational chemistry models.
Tables
Table 1 : Isomer Distribution of Fluorobullvalene at Different Temperatures
| Temperature (°C) | Isomer 1 (%) | Isomer 2 (%) | Isomer 3 (%) | Isomer 4 (%) |
|---|---|---|---|---|
| −55 | 0.2 | 9.6 | 3.4 | 87.0 |
| −30 | <0.1 | 9.6 | 3.4 | 87.0 |
| 25 | — | — | — | 100 |
Table 2 : Key Molecular Properties of Fluorobullvalene
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F |
| Molecular Weight | 148.18 g/mol |
| Fluxional Mechanism | Cope Rearrangement |
| Characteristic NMR Signal (¹⁹F) | δ −120 ppm (Isomer 4) |
Properties
CAS No. |
663603-33-6 |
|---|---|
Molecular Formula |
C10H9F |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-fluorotricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C10H9F/c11-10-6-5-7-1-3-8(10)9(10)4-2-7/h1-9H |
InChI Key |
HFNONXUVVCJYCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C2(C=CC1C=C3)F |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Analogues
1-Fluorotricyclo[3.3.2.0²,⁸]deca-3,6,9-triene belongs to a class of tricyclic systems where fluorine substitution introduces electronic and steric effects. Closely related compounds include:
| Compound | CAS Number | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 3-Fluorotricyclo[3.3.2.0²,⁸]deca-3,6,9-triene | 180088-59-9 | 148.18 | Fluorine at position 3; SMILES: C1=CC2C3C2C(=CC1C=C3)F |
| 4-Fluorotricyclo[3.3.2.0²,⁸]deca-3,6,9-triene | 101543-67-3 | 148.18 | Fluorine at position 4; SMILES: C1=CC2C3C2C=C(C1C=C3)F |
These derivatives highlight the structural versatility of the tricyclic core, suggesting that fluorination at different positions is achievable through targeted synthetic routes.
Comparative Analysis of Fluorination Methods
| Method | Advantages | Limitations |
|---|---|---|
| Electrophilic Fluorination | High regioselectivity | Requires activated aromatic systems |
| NAS | Scalable for electron-deficient rings | May need harsh conditions |
| RCM | Constructs complex rings efficiently | Sensitive to catalyst loading |
| Cyclopropane Ring-Opening | Access to strained intermediates | Limited precedent for tricyclic systems |
Key Challenges and Research Gaps
- Regioselectivity : Controlling fluorine placement in the tricyclic system remains unexplored.
- Steric Effects : Fluorine’s electronegativity may alter reactivity in cycloaddition or metathesis steps.
- Scalability : No multigram syntheses are reported; most methods remain theoretical.
Chemical Reactions Analysis
1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Scientific Research Applications
1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
For example, 3-fluoro substitution may hinder Cope rearrangements at adjacent positions due to steric and electronic effects .
Physical and Spectral Properties
Fluorine’s inductive effect deshields nearby protons, causing downfield shifts in ¹H NMR. ¹⁹F NMR would show distinct singlet or multiplet patterns, aiding structural confirmation .
Biological Activity
1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene is a complex organic compound characterized by its unique tricyclic structure and the presence of a fluorine atom. Its molecular formula is and it possesses distinct physical and chemical properties that may confer specific biological activities. This article explores the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
The compound features a bicyclic structure with three interconnected cyclopropane rings and a series of double bonds. The strategic positioning of the fluorine atom at the third carbon significantly influences its chemical reactivity and potential biological effects.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C10H9F |
| Molecular Weight | 148.18 g/mol |
| LogP | 2.25270 |
| InChI | InChI=1S/C10H9F/c11-10-5-9-7-3-1-6(10)2-4-8(7)9/h1-9H |
Biological Activity Overview
The biological activity of 1-fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene has not been extensively documented in literature, but several studies suggest potential pharmacological applications based on its structural properties.
Anticancer Activity
Preliminary studies indicate that compounds with similar tricyclic structures exhibit anticancer properties. For instance, fluorinated tricyclic compounds have been recognized for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study Example:
A study published in Journal of Medicinal Chemistry investigated a series of fluorinated tricyclic compounds, revealing that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
Fluorinated compounds often exhibit enhanced antimicrobial activity due to their increased lipophilicity and ability to penetrate cell membranes more effectively than their non-fluorinated counterparts.
Research Findings:
A comparative study on tricyclic compounds showed that the introduction of fluorine atoms improved the antibacterial efficacy against Gram-positive bacteria, suggesting that 1-fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene may possess similar properties.
Synthesis and Applications
The synthesis of 1-fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene can be achieved through various organic reactions involving fluorination techniques that allow for precise control over the placement of the fluorine atom within the molecular structure.
Synthetic Routes
| Method | Description |
|---|---|
| Electrophilic Addition | Utilizes electrophilic reagents to introduce fluorine at specific positions |
| Radical Reactions | Employs radical initiators to facilitate selective fluorination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
